
4-(1,3-Benzothiazol-2-yl)aniline
Overview
Description
4-(1,3-Benzothiazol-2-yl)aniline (CAS: 6278-73-5) is a heterocyclic aromatic compound with a benzothiazole core linked to an aniline group via a para-substituted phenyl ring. Its molecular formula is C₁₃H₁₀N₂S, and it has a molecular weight of 226.30 g/mol . This compound is notable for its applications in proteomics research, organic electronics (e.g., OLEDs, OPVs), and dye synthesis due to its conjugated π-system and electron-rich aromatic structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzothiazol-2-yl)aniline typically involves the condensation of 2-aminobenzenethiol with aniline derivatives. One common method is the diazo-coupling process, where aniline derivatives react with 2-aminobenzenethiol under acidic conditions to form the benzothiazole ring . Another approach involves the cyclization of thioamide or carbon dioxide with 2-aminobenzenethiol .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally friendly reagents and conditions. For example, microwave irradiation and one-pot multicomponent reactions are used to enhance reaction efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Benzothiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(1,3-Benzothiazol-2-yl)aniline has been investigated for its potential as an antimicrobial and anticancer agent:
- Antimicrobial Activity: The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of key enzymes critical for bacterial cell wall synthesis, such as DprE1, which is essential for mycobacterial growth .
- Anticancer Properties: Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For example, certain platinum complexes derived from this compound demonstrated superior cytotoxicity compared to traditional chemotherapy agents like cisplatin in various cancer cell lines .
Cancer Type | Activity Level | Comparison with Cisplatin |
---|---|---|
Liver | High | More effective |
Breast | Moderate | Comparable |
Lung | High | More effective |
Materials Science
In materials science, this compound serves as a building block in the synthesis of polymers and dyes. Its ability to form coordination complexes makes it valuable in developing new materials with specific properties.
Industrial Applications
The compound is utilized in the rubber industry as a vulcanization accelerator. Its chemical properties enhance the durability and elasticity of rubber products, making it essential in manufacturing processes.
Case Study 1: Anticancer Activity
A study published in Pharmaceuticals highlighted the synthesis and characterization of benzothiazole aniline derivatives. These compounds were tested against various cancer cell lines, revealing that some derivatives exhibited enhanced anticancer activity compared to established drugs . The study emphasized the potential of these compounds as alternatives to conventional chemotherapy.
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of benzothiazole derivatives demonstrated that this compound showed significant inhibitory effects against multiple bacterial strains. The study concluded that this compound could be developed into a new class of antibacterial agents .
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It interferes with the metabolic pathways of microorganisms, leading to their inhibition or death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(1,3-Benzothiazol-2-yl)aniline and its analogs:
Structural and Functional Analysis
Substituent Effects on Properties
- Methyl Substitution on Benzothiazole (CAS 92-36-4):
The addition of a methyl group at the 6-position of the benzothiazole ring increases molecular weight (240.32 g/mol) and enhances electron density, improving fluorescence properties. This makes it suitable for biological staining and organic electronics . - Methyl Substitution on Aniline (CAS 178804-04-1):
The methyl group at the 2-position of the aniline ring alters steric hindrance and solubility, making it less reactive in nucleophilic substitution reactions compared to the parent compound. This derivative is primarily used as a synthetic intermediate . - Pyridylmethyl Substitution (Monohydrate Derivative): The pyridylmethyl group introduces hydrogen-bonding capabilities and enhances molecular packing in the crystal lattice (triclinic system, space group P1). This derivative has been studied for amyloid fibril imaging due to its structural similarity to Thioflavin T .
Research Findings and Data Tables
Crystallographic Data Comparison
Biological Activity
4-(1,3-Benzothiazol-2-yl)aniline, also known as benzothiazole aniline, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzothiazole moiety linked to an aniline group. This structural configuration is crucial for its biological activity. The compound has the following molecular formula:
- Molecular Formula: C₉H₈N₂S
- CAS Number: 6278-73-5
Anticancer Activity
Research has shown that this compound exhibits notable anticancer properties. A study highlighted its synthesis and characterization alongside its platinum (II) complexes, revealing superior cytotoxicity against various cancer cell lines compared to conventional chemotherapy agents like cisplatin.
Key Findings:
- Selective Cytotoxicity: The compound demonstrated selective inhibitory effects on liver cancer cells, outperforming traditional drugs in terms of efficacy and reduced toxicity to normal cells .
- Mechanism of Action: The anticancer activity is attributed to the presence of the benzothiazole moiety, which enhances tumor selectivity. It was observed that the compound can induce apoptosis in cancer cells through various pathways .
Table 1: Anticancer Activity Comparison
Compound | Cell Line Tested | IC50 (µM) | Comparison with Cisplatin |
---|---|---|---|
This compound | Liver Cancer Cells | 10 | More effective |
Cisplatin | Liver Cancer Cells | 15 | Less effective |
L1Pt | Brain Glioma | 8 | More effective |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies indicate that it possesses significant inhibitory effects against various bacterial strains.
Research Insights:
- Inhibition of Pathogenic Bacteria: The compound was tested against Gram-negative bacteria and showed promising results in reducing virulence-associated phenotypes without affecting bacterial viability .
- Potential Applications: Given its ability to resensitize bacteria to polymyxin antibiotics, this compound could be pivotal in developing new therapeutic strategies against antibiotic-resistant infections .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is closely linked to their structure. Research into the SAR of related compounds has provided insights into how modifications can enhance their efficacy.
Important Observations:
- Substituent Effects: Variations in substituents on the benzothiazole or aniline rings can significantly alter biological activity. For instance, introducing halogen groups has been shown to enhance anticancer potency .
- Molecular Docking Studies: Computational studies have demonstrated favorable binding affinities of these compounds with target proteins involved in cancer progression and bacterial resistance mechanisms .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Liver Cancer Model: In vivo studies using animal models have confirmed the compound's ability to inhibit tumor growth while minimizing side effects typically associated with chemotherapy.
- Bacterial Infection Model: Animal studies showed that treatment with this compound led to a significant reduction in infection severity and improved survival rates in models infected with resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(1,3-Benzothiazol-2-yl)aniline derivatives?
- Methodological Answer : A common approach involves reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux conditions (4–6 hours). The reaction is monitored by TLC, and the product is crystallized from ethanol for purification . Alternative routes include condensation reactions with substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Key techniques include:
- TLC : To monitor reaction progress.
- Melting Point Analysis : For purity assessment (e.g., derivatives like 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea have a reported bp of 204–206°C) .
- Spectroscopy : IR and NMR for functional group verification (e.g., NH stretches in thioureas at 3200–3400 cm⁻¹) .
Q. What solvents and conditions are optimal for crystallization of derivatives?
- Methodological Answer : Ethanol is frequently used due to its polarity and ability to dissolve intermediates while precipitating products. For example, thiourea derivatives crystallize effectively from ethanol after reflux . Multi-scan absorption corrections (e.g., SADABS) may be applied during X-ray crystallography to address solvent effects .
Advanced Research Questions
Q. How can hydrogen bonding patterns in crystal structures of this compound derivatives be systematically analyzed?
- Methodological Answer : Use graph set analysis (Etter’s formalism) to categorize hydrogen bonds into motifs like chains (C), rings (R), or discrete (D) interactions. Software like Mercury CSD facilitates visualization and comparison of packing patterns. For example, the monohydrate structure of 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline exhibits triclinic symmetry (space group P1) with intermolecular O–H···N and N–H···S bonds .
Q. How should discrepancies in crystallographic refinement metrics (e.g., R values) be addressed?
- Methodological Answer :
- Validation Tools : Use SHELXL for least-squares refinement and check for outliers using F² > 2σ(F²) criteria. For example, refinement of the monohydrate derivative yielded R = 0.053 and wR = 0.133, indicating moderate data quality .
- Absorption Corrections : Apply multi-scan methods (e.g., SADABS) to mitigate errors from crystal decay or solvent effects .
- Cross-Verification : Compare results with analogous structures in the Cambridge Structural Database (CSD) via Mercury .
Q. What strategies are effective for interpreting biological activity data of derivatives?
- Methodological Answer :
- Activity Screening : Test derivatives against microbial species (e.g., Trichophyton spp.) using standardized protocols. For example, compound 3a showed inhibition against Sp1 (12 mm zone) and Sp4 (8 mm) .
- Dose-Response Analysis : Use IC₅₀ values to compare potency.
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with enhanced antimicrobial activity .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRCOZSCENDENK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283948 | |
Record name | 4-(1,3-Benzothiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6278-73-5 | |
Record name | 2-(4-Aminophenyl)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6278-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 34445 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006278735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6278-73-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1,3-Benzothiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Aminophenyl)benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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